molecular formula C8H12BrFN2O B2602882 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856058-83-7

4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2602882
CAS No.: 1856058-83-7
M. Wt: 251.099
InChI Key: BWPAFFVNCJFNOL-UHFFFAOYSA-N
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Description

4-Bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a substituted pyrazole derivative characterized by:

  • Bromine at position 4, enhancing electrophilic reactivity for cross-coupling reactions.
  • Ethoxymethyl at position 5, contributing to increased lipophilicity and solubility in organic solvents.
  • 2-Fluoroethyl at position 1, improving metabolic stability compared to non-fluorinated alkyl chains.

This compound is synthesized via alkylation and substitution reactions, as inferred from analogous procedures in and . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in antimicrobial and anti-inflammatory contexts .

Properties

IUPAC Name

4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrFN2O/c1-2-13-6-8-7(9)5-11-12(8)4-3-10/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPAFFVNCJFNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Ethoxymethylation: This step involves the reaction of the pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation and reduction: Formation of hydroxyl or carbonyl derivatives.

    Coupling reactions: Formation of biaryl or styrene derivatives.

Scientific Research Applications

4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, ethoxymethyl, and fluoroethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • 4-Bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole (): Differs in the ethoxymethyl group at position 3 instead of 4.
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
    Replacing bromine with chlorine reduces molecular weight (79.9 vs. 35.45 g/mol for Cl) and electronegativity, impacting intermolecular interactions in therapeutic applications. Bromine’s larger size may enhance π-stacking in aromatic systems .

Alkyl and Fluoroalkyl Substituents

  • 4-Bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole ():
    The butyl group increases hydrophobicity, whereas the 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability. Fluorine’s electron-withdrawing effect may also influence electronic properties of the pyrazole ring .
  • 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde ():
    The aldehyde group at position 5 offers reactivity for condensation reactions, unlike the ethoxymethyl group, which provides steric bulk and ether stability .

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Key Substituents Melting Point (°C) LogP Biological Activity
4-Bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole C8H11BrFN2O Br (C4), CH2OCH2CH3 (C5), FCH2CH2 (N1) Not reported ~2.5* Antimicrobial (predicted)
4-Bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole C9H15BrN2O Br (C4), CH2OCH3 (C5), C4H9 (N1) Not reported ~3.0* Agrochemical (predicted)
4-Bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole C8H11BrFN2O Br (C4), CH2OCH2CH3 (C3), FCH2CH2 (N1) Not reported ~2.5* Anti-inflammatory (predicted)
5-(4-Bromophenyl)-1-methyl-1H-pyrazole C10H9BrN2 Br (C4, phenyl), CH3 (N1) 120–122 3.1 Enzyme inhibition

*Estimated using fragment-based methods.

Biological Activity

4-Bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural properties that suggest potential biological activities. Its molecular formula is C10H16BrFN2OC_{10}H_{16}BrFN_2O, with a molecular weight of 279.15 g/mol. This compound has garnered attention in medicinal chemistry and agricultural research due to its possible applications in treating various diseases and as a building block for synthesizing more complex molecules.

Chemical Structure and Properties

The compound features:

  • A bromine atom at the 4-position.
  • An ethoxymethyl group at the 5-position.
  • A 2-fluoroethyl substituent at the 1-position.

These substituents may enhance its solubility and biological activity compared to other pyrazole derivatives, making it a candidate for further investigation.

Property Details
Molecular FormulaC10H16BrFN2O
Molecular Weight279.15 g/mol
Key Functional GroupsBromine, Ethoxymethyl, Fluoroethyl

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole have been tested against various bacterial strains such as E. coli and S. aureus. In one study, a related pyrazole compound demonstrated effective inhibition of bacterial growth, suggesting that the ethoxymethyl and fluoroethyl groups may contribute to this activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds containing the pyrazole nucleus have shown efficacy in inhibiting pro-inflammatory cytokines, such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

Pyrazole-based compounds have also been evaluated for their anticancer properties. A study highlighted that certain substituted pyrazoles can act as kinase inhibitors, with IC50 values in the nanomolar range against cancer cell lines. For instance, derivatives with structural modifications similar to those in 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole showed promising antiproliferative effects against various cancer cell lines .

The biological activity of 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms may influence the compound's binding affinity and selectivity towards these targets, enhancing its pharmacological effects .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A series of novel pyrazoles were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that specific structural modifications significantly enhanced their efficacy .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain pyrazoles could inhibit inflammatory pathways effectively, showcasing their potential as anti-inflammatory agents .
  • Cancer Cell Line Testing : Pyrazole derivatives were screened against various cancer cell lines, revealing IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

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